3-Chloro-4-methoxybenzyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of 3-Chloro-4-methoxybenzyl alcohol-related compounds often involves protective group strategies and catalytic methods. For instance, 4-methoxy-α-methylbenzyl alcohol has been introduced as a new protecting group for carboxylic acids, showcasing the relevance of such structures in synthesis. The oxidative debenzylation of derivatives, like 4-methoxy-α-methylbenzyl esters, can be achieved with good yields under conditions compatible with several functional groups, demonstrating the compound's utility in organic synthesis (Yoo, S., Kim Hye, R., & Kyu, Y., 1990).
Molecular Structure Analysis
The molecular structure of compounds related to 3-Chloro-4-methoxybenzyl alcohol has been characterized by various analytical techniques, including X-ray diffraction studies. For example, a study on the synthesis and crystal structure analysis of a related compound highlights the detailed molecular configuration and the presence of conformational disorder, providing insights into the structural aspects of these molecules (Simon, L., Shalini, S., Girija, C., Srinivasan, K., & Venkatesha, T., 2013).
Chemical Reactions and Properties
The chemical reactions involving 3-Chloro-4-methoxybenzyl alcohol derivatives are diverse. For instance, the formation and reactions of chloro-methoxy-carbenes highlight the compound's reactivity towards electron-poor alkenes and alcohols, leading to the formation of cyclopropanes and alkyl formates, respectively. This reactivity pattern underscores the compound's versatility in chemical transformations (Smith, N., & Stevens, I., 1979).
Physical Properties Analysis
The physical properties of 3-Chloro-4-methoxybenzyl alcohol and its derivatives, such as solubility, melting point, and boiling point, are crucial for their application in synthesis and chemical reactions. While specific studies detailing these properties were not identified, these characteristics typically influence the compound's behavior in reaction conditions and its applicability in organic synthesis.
Chemical Properties Analysis
The chemical properties of 3-Chloro-4-methoxybenzyl alcohol include its reactivity and stability under various conditions. The compound's susceptibility to oxidation and its role as a precursor in synthesizing more complex molecules are of particular interest. For example, the selective photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes showcases the compound's potential in synthetic organic chemistry (Higashimoto, S., Kitao, N., Yoshida, N., Sakura, T., Azuma, M., Ohue, H., & Sakata, Y., 2009).
Scientific Research Applications
Photocatalytic Oxidation
It's used in photocatalytic oxidation processes. A study demonstrated the photocatalytic oxidation of derivatives like 4-methoxybenzyl alcohol on titanium dioxide under visible light irradiation, achieving high conversion and selectivity (Higashimoto et al., 2009).
Structural Modification in Kraft Lignin
This compound plays a role in the structural modification of kraft lignin. A research project treated kraft lignin with acidic conditions and found alterations in hydroxyl content, molar masses, and antioxidant properties in polypropylene (Pouteau et al., 2005).
Synthesis of Hydroxy Group Protectors
It's involved in the synthesis of protecting groups for hydroxy functions. A method using 2-(4-methoxybenzyloxy)-3-nitropyridine, derived from 3-Chloro-4-methoxybenzyl alcohol, has been developed for this purpose (Nakano et al., 2001).
Lithiation of Chromium Tricarbonyl Complexes
The compound is used in the selective lithiation of chromium tricarbonyl complexes, leading to the creation of 4-substituted arene compounds (Uemura et al., 1980).
Antiplasmodial Activity
It's utilized in the synthesis of compounds with antiplasmodial activity, as demonstrated in the creation of (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide and its evaluation against Plasmodium falciparum strains (Hadanu et al., 2010).
Oxidation of Alcohols
The compound is a substrate in osmium-catalyzed oxidation reactions, converting primary alcohols to aldehydes (Esteruelas et al., 2011).
Molecular and Spectroscopic Analysis
It is a key component in the synthesis of heterocyclic compounds for electronic, nonlinear optical, and spectroscopic analysis (Beytur & Avinca, 2021).
Antioxidant Properties
The compound exhibits antioxidant properties. For example, 3,5-dihydroxy-4-methoxybenzyl alcohol, a related compound, showed significant antioxidant activity in cultured human hepatocytes (Watanabe et al., 2012).
Production of Halogenated Compounds
It's involved in the biosynthesis of halogenated compounds, as found in studies with the white-rot fungus Bjerkandera adusta (Spinnler et al., 1994).
Solvent Composition Studies
The compound has been used in studies analyzing the effect of solvent composition on nucleophilic attacks in alcohol–water mixtures (Bentley & Ryu, 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-chloro-4-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHJVLGDHRXGDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401827 | |
Record name | 3-Chloro-4-methoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxybenzyl alcohol | |
CAS RN |
14503-45-8 | |
Record name | 3-Chloro-4-methoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloro-4-methoxyphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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